2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride
Description
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-4-5-1-2-6(9)3-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKPWUKQGUPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the reaction of 2-Azabicyclo[2.2.1]heptane with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
2-Azabicyclo[2.2.1]heptane+SOCl2→2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride+SO2+HCl
This reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Reduction Reactions: It can be reduced to form the corresponding amine.
Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Substituted amides, esters, and thioesters.
Reduction: 2-Azabicyclo[2.2.1]heptane.
Oxidation: 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various biologically active compounds. Its unique bicyclic structure allows for the introduction of functional groups that can be modified to create a library of derivatives with potential pharmacological properties.
Synthesis Pathway Overview :
- Starting Material : Bicyclic amine derivatives.
- Key Reactions :
- Carboxylation : Introducing carboxylic acid functionality.
- Protection/Deprotection Strategies : Enhancing stability during synthesis.
- Chiral Resolution Techniques : Ensuring enantiomerically pure products.
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Oxidation | Converts to oxidized derivatives | Potassium permanganate |
| Reduction | Modifies functional groups | Lithium aluminum hydride |
| Substitution | Replaces specific atoms or groups | Nucleophiles |
Biological Applications
Neuropharmacological Effects
Research indicates that derivatives of this compound exhibit significant neuropharmacological properties. They interact with neurotransmitter receptors, making them candidates for studying central nervous system disorders such as anxiety and depression .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays against various bacterial strains. Modifications to its structure can enhance efficacy against resistant strains, indicating potential applications in infectious disease management .
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells by inhibiting key signaling pathways responsible for cell proliferation and survival . Further research is needed to elucidate specific mechanisms and evaluate effectiveness in vivo.
Case Study 1: Synthesis of Neogliptin
In a study focused on the synthesis of neogliptin, a derivative of this compound was utilized as an intermediate to create potent DPP-4 inhibitors aimed at treating hyperglycemia . The synthesis involved virtual screening and structure-activity relationship modeling.
Case Study 2: Anticancer Research
A study investigated the anticancer potential of various derivatives of this compound, demonstrating their ability to induce apoptosis in specific cancer cell lines . The results highlighted the need for further exploration into their mechanism of action.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-azabicyclo[2.2.1]heptane-2-carbonyl chloride with analogous bicyclic derivatives, focusing on structural, reactivity, and biological differences.
Positional Isomers
- 1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride Structural Difference: Nitrogen at position 1 instead of 2. Biological Relevance: No direct activity data available, but positional isomers often exhibit divergent binding affinities due to altered hydrogen-bonding patterns .
Functional Group Variants
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
- Functional Group : Sulfonyl chloride replaces carbonyl chloride.
- Reactivity : Sulfonyl chlorides are more electrophilic, enabling faster sulfonamide formation in nucleophilic substitutions.
- Applications : Used in synthesizing antiviral sulfonamides but lacks the carbonyl’s direct role in enzyme inhibition .
- Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate Functional Group: Ester replaces carbonyl chloride. Reactivity: Less reactive toward nucleophiles due to the ester’s poorer leaving group (ethoxy vs. chloride).
Ring-Size and Skeletal Modifications
2-Azabicyclo[3.2.1]octane Derivatives
- Structural Difference : Eight-membered ring system with a bridgehead nitrogen.
- Impact : Increased ring flexibility may reduce binding specificity. For example, 2-azabicyclo[3.2.1]octane sulfonamides show antiviral activity against HPIV-3 but lack the potency of DPP-4 inhibitors derived from the [2.2.1] framework .
2-Azabicyclo[2.2.0]hexane Derivatives
Comparative Data Table
Key Research Findings
- DPP-4 Inhibition : The [2.2.1]heptane framework in Neogliptin outperforms sitagliptin (IC50: ~18 nM vs. ~50 nM) due to optimal steric complementarity with the DPP-4 active site .
- Antiviral Activity : Bicyclo[2.2.1]heptane sulfonamides inhibit HPIV-3 (EC50: ~10 µM) but are less potent than acyclic analogs, highlighting the trade-off between rigidity and adaptability .
- Toxicity Profile : The carbonyl chloride derivative’s low hERG inhibition (QPloghERG: -5.2) suggests a safer cardiac profile compared to sitagliptin (QPloghERG: -4.1) .
Biological Activity
2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bicyclic framework that includes a nitrogen atom, which contributes to its unique reactivity and interaction with biological targets. The compound is characterized by the following structural formula:
Biological Activity Overview
Research indicates that 2-Azabicyclo[2.2.1]heptane derivatives exhibit a variety of biological activities, particularly in the realm of enzyme inhibition and receptor modulation.
Enzyme Inhibition
One significant area of interest is the compound's role as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor . DPP-4 inhibitors are critical in managing type 2 diabetes by enhancing incretin levels, which in turn increases insulin secretion and decreases glucagon release.
- Study Findings : A study demonstrated that derivatives of 2-Azabicyclo[2.2.1]heptane were synthesized and evaluated for their DPP-4 inhibitory activity. The results indicated that certain isomers exhibited potent inhibitory effects, suggesting their potential as therapeutic agents for hyperglycemia management .
Receptor Modulation
Another promising application is the compound's interaction with orexin receptors . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite.
- Mechanism of Action : Research has shown that 2-Azabicyclo[2.2.1]heptane derivatives can act as orexin receptor antagonists, providing insights into their potential use in treating sleep disorders and obesity .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| DPP-4 Inhibition | Dipeptidyl Peptidase | Increases insulin secretion | |
| Orexin Receptor Antagonism | Orexin Receptors | Regulates arousal and appetite |
Case Study 1: DPP-4 Inhibitory Activity
In a study focusing on the synthesis of various 2-Azabicyclo[2.2.1]heptane derivatives, researchers employed molecular modeling to predict their DPP-4 inhibition potential. The study revealed that certain configurations significantly enhanced binding affinity to the DPP-4 enzyme, leading to effective glucose regulation in diabetic models .
Case Study 2: Orexin Receptor Interaction
A separate investigation explored the pharmacological properties of 2-Azabicyclo[2.2.1]heptane derivatives as orexin receptor antagonists. The findings indicated that these compounds could effectively block orexin signaling pathways, which may have implications for developing treatments for sleep-related disorders .
Q & A
Q. What are the key considerations for synthesizing 2-azabicyclo[2.2.1]heptane derivatives at scale?
Large-scale synthesis requires careful optimization of reaction conditions. For example, modified procedures using tosyl cyanide and cyclopentadiene at controlled temperatures (-20°C to room temperature) yield 2-azabicyclo[2.2.1]heptane derivatives in 72% efficiency. Critical steps include rapid quenching with glacial acetic acid, ice-water precipitation, and methylene chloride extraction under basic conditions (pH 8). Distillation (102–106°C at 0.25 mm Hg) ensures purity, though discrepancies in melting points (e.g., 50–52°C vs. literature 54–56°C) highlight the need for rigorous validation .
Q. How can the molecular structure of 2-azabicyclo[2.2.1]heptane derivatives be characterized?
Structural confirmation relies on spectral
- IR spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ketones or acyl chlorides).
- ¹H NMR resolves bicyclic proton environments (e.g., exo vs. endo protons at δ 2.0–4.5 ppm).
- X-ray crystallography or computational modeling (e.g., InChI key: GYLMCBOAXJVARF-NTSWFWBYSA-N) validates stereochemistry . Comparative analysis against literature data is essential to address inconsistencies in physical properties .
Q. What purification methods are effective for isolating 2-azabicyclo[2.2.1]heptane-based compounds?
- Distillation : Effective for low-boiling-point derivatives (e.g., 102–106°C under vacuum) .
- Column chromatography : Separates stereoisomers using silica gel and gradients of ethyl acetate/hexanes .
- Acid-base extraction : Sodium hydroxide (pH 8) and methylene chloride selectively partition polar impurities .
Q. How stable is 2-azabicyclo[2.2.1]heptane-2-carbonyl chloride under storage conditions?
Stability varies with substituents. For example, acyl chlorides require anhydrous storage (dry, room temperature, dark) to prevent hydrolysis. Derivatives like Neogliptin exhibit aqueous stability due to low intramolecular cyclization potential, confirmed by prolonged shelf-life studies .
Advanced Research Questions
Q. How can stereoselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives be achieved?
Chiral auxiliaries or enantiopure starting materials enable stereocontrol. For instance:
- (S)- or (R)-1-phenylethylamine directs stereochemistry in aldehyde synthesis via oxalyl chloride/DMSO oxidation .
- SmI₂-mediated spirocyclization forms the bicyclic core with >90% regio- and stereoselectivity .
- Boc protection/deprotection (e.g., using trifluoroacetic anhydride) preserves configuration during functionalization .
Q. What biological activities are associated with 2-azabicyclo[2.2.1]heptane scaffolds?
- DPP-4 inhibition : Neogliptin (IC₅₀ = 16.8 ± 2.2 nM) outperforms sitagliptin in potency and cardiac safety due to optimized interactions with S1/S2 pockets .
- Antitumor activity : Derivatives inhibit cancer cell growth (IC₅₀ comparable to cisplatin) via selective targeting of proliferative pathways .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points)?
Discrepancies (e.g., mp 50–52°C vs. 55–59°C) arise from impurities or polymorphic forms. Mitigation strategies include:
- Repetitive recrystallization from solvents like hexanes/ethyl acetate.
- Differential Scanning Calorimetry (DSC) to validate phase transitions.
- Cross-referencing CAS registry data (e.g., 79200-56-9 for enantiopure forms) .
Q. What computational tools are used to predict the activity of 2-azabicyclo[2.2.1]heptane derivatives?
- Molecular docking (GlideScore, Emodel) evaluates binding to targets like DPP-4, identifying critical interactions (e.g., hydrogen bonds with Tyr547) .
- ADME prediction (e.g., QikProp) assesses bioavailability, highlighting low HERG channel inhibition (QPlogHERG = -4.2) for reduced cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
